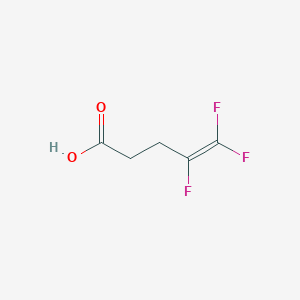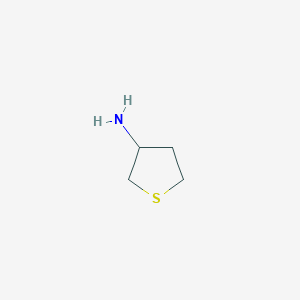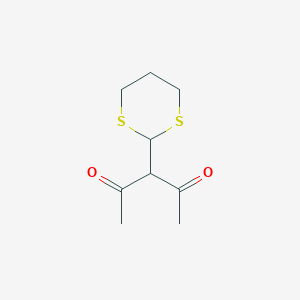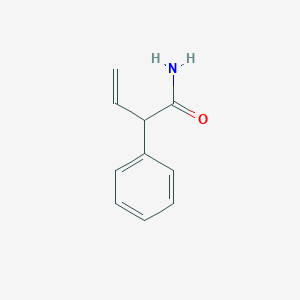
2-Phenylbut-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbut-3-enamide is a chemical compound that belongs to the class of amides. It is also known as cinnamylacetamide or N-cinnamylacetamide. This compound has gained significant attention in the scientific community due to its numerous potential applications.
Mechanism of Action
The mechanism of action of 2-Phenylbut-3-enamide is not fully understood. However, studies have suggested that it may work by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Phenylbut-3-enamide in lab experiments is its availability and low cost. It is also relatively easy to synthesize, making it a convenient compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 2-Phenylbut-3-enamide. One area of research is the development of new drugs based on this compound for the treatment of pain and inflammation. Another area of research is the study of its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific fields.
Synthesis Methods
The synthesis of 2-Phenylbut-3-enamide involves the reaction between cinnamyl alcohol and acetic anhydride in the presence of a catalyst such as pyridine. The reaction takes place at a temperature of around 60-70°C for several hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-Phenylbut-3-enamide has been studied for its potential applications in various scientific fields. One of the most significant applications is in the field of medicine. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
IUPAC Name |
2-phenylbut-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h2-7,9H,1H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOMWJQYAHJMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C1=CC=CC=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



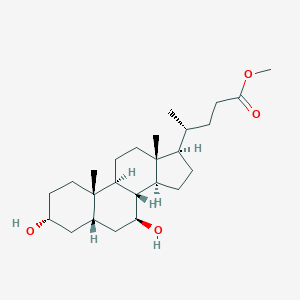



![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)


